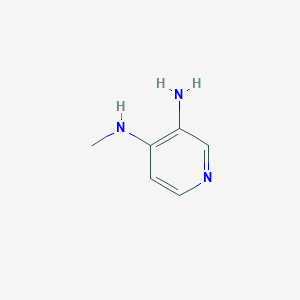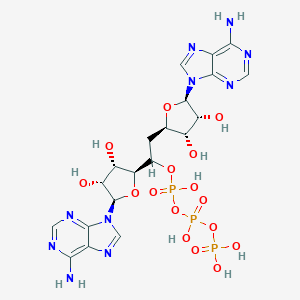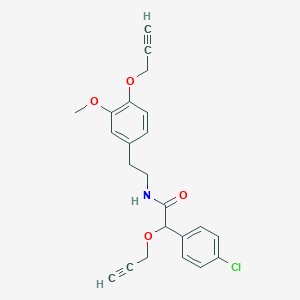
N4-methylpyridine-3,4-diamine
概要
説明
N4-methylpyridine-3,4-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N4-methylpyridine-3,4-diamine is not directly mentioned in the provided papers, the related structures and their properties can give insights into its characteristics.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, where a chloro-substituted bipyridine reacts with 4-phenylenediamine . Similarly, N4-methylpyridine-3,4-diamine could be synthesized through related methods, potentially involving the methylation of pyridine followed by diamination.
Molecular Structure Analysis
The molecular structures of pyridine derivatives show a variety of conformations and interactions. For instance, the crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine reveals an almost planar pyridine moiety, with phosphorus atoms showing different planarity with respect to the pyridine ring . This suggests that N4-methylpyridine-3,4-diamine could also exhibit a planar structure around the pyridine ring, influencing its chemical behavior.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions, including the formation of adducts and rearrangements. For example, N-methyl-N-(4-pyridyl)-nitramine can rearrange to 4-(N-methylamino)-3-nitropyridine in acidic conditions . This indicates that N4-methylpyridine-3,4-diamine might also undergo specific rearrangements or participate in adduct formation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents like methyl groups and the planarity of the pyridine ring can affect properties such as melting points, solubility, and reactivity. The low-melting trihydrates of 4-methylpyridine suggest that N4-methylpyridine-3,4-diamine could also form hydrates with distinct melting points . Additionally, the spectroscopic behavior of these compounds, as seen in the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol, provides information on their electronic structure and potential for hydrogen bonding .
科学的研究の応用
Chemical Synthesis and Cyclization : N4-methylpyridine-3,4-diamine is involved in the nitration and cyclization process to form triazolo[4,5-c]pyridine derivatives. These compounds have potential applications in the development of new materials and chemical intermediates (Smolyar & Vasilechko, 2010).
Crystal Structure Analysis : Research on derivatives of methylpyridine-diamines, such as N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, contributes to understanding the crystal structures of complex molecules. This information is crucial for material science and molecular engineering (Stöger et al., 2014).
DNA Interaction Studies : Derivatives of N4-methylpyridine-3,4-diamine are used in the synthesis of DNA bis-intercalating agents, which have implications in biochemistry and medicinal chemistry for understanding DNA interactions and potential therapeutic applications (Moloney et al., 2001).
Host-Guest Chemistry : Research on xanthenyl- and thioxanthenyl-based host compounds for pyridine mixtures, including derivatives of N4-methylpyridine-3,4-diamine, reveals their potential in purification processes through host-guest chemistry (Barton et al., 2020).
Supramolecular and Lamellar Hybrid Sulfates : N4-methylpyridine-3,4-diamine derivatives are used in the synthesis of supramolecular metal–organic sulfate salts, which have implications in materials chemistry and the development of new hybrid materials (Hfidhi et al., 2021).
Coordination Chemistry : N4-methylpyridine-3,4-diamine is involved in the formation of unexpected coordination modes in complexes, such as in a dinuclear Platinum(II) N4Py complex, contributing to coordination chemistry and potential applications in catalysis and material science (Lo et al., 2015).
Dye Synthesis and Performance : Derivatives of N4-methylpyridine-3,4-diamine, like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, are used in the synthesis of dyes, contributing to advancements in dye chemistry and textile applications (Malik et al., 2018).
Biodiesel Production : Research on gem-diamines, including derivatives of N4-methylpyridine-3,4-diamine, as organocatalysts in biodiesel production, highlights their potential in renewable energy and sustainable chemistry (Cerro-Alarcón et al., 2010).
Safety and Hazards
N4-methylpyridine-3,4-diamine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
Some general properties have been reported :
Result of Action
The molecular and cellular effects of N4-methylpyridine-3,4-diamine’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of N4-methylpyridine-3,4-diamine .
特性
IUPAC Name |
4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACZIDDDEFIYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358692 | |
| Record name | N4-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-methylpyridine-3,4-diamine | |
CAS RN |
1839-17-4 | |
| Record name | N4-Methyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)


